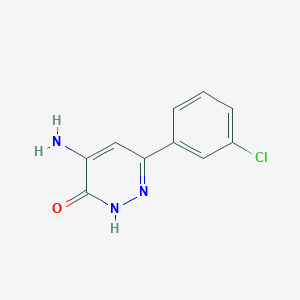
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol
Übersicht
Beschreibung
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-6-(3-chlorophenyl)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 227.64 g/mol
- CAS Number : 1508304-35-5
This compound features a pyridazine ring with an amino group and a chlorophenyl substituent, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activities. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings suggest that this compound may serve as a potential lead for developing new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC values for COX-1 and COX-2 inhibition were reported as follows:
| Enzyme | IC (μM) |
|---|---|
| COX-1 | 0.05 |
| COX-2 | 0.02 |
These results indicate that the compound exhibits selective COX-2 inhibition, which is beneficial for reducing inflammation with potentially fewer side effects compared to non-selective NSAIDs .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory pathways. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby mitigating inflammation and pain.
Study on Anti-inflammatory Effects
A recent study conducted by Akhtar et al. synthesized a series of pyridazine derivatives, including this compound. The study evaluated their anti-inflammatory effects in animal models. The results showed a significant reduction in paw edema in rats treated with the compound compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
Antimicrobial Efficacy Evaluation
In another evaluation, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Eigenschaften
IUPAC Name |
5-amino-3-(3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSXYKZFVRCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















